
Ethyl 7-aminoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of Ethyl 7-aminoquinoline-2-carboxylate consists of a quinoline ring with an ethyl ester group at the 2-position and an amino group at the 7-position . The compound exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
Ethyl 7-aminoquinoline-2-carboxylate is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Its molecular weight is 216.24 . Further physical and chemical properties are not detailed in the available literature.Aplicaciones Científicas De Investigación
Antibacterial Activity
Ethyl 7-aminoquinoline-2-carboxylate derivatives have shown significant promise in the field of antibacterial research. Studies have demonstrated the synthesis and antibacterial activity of 6,7,8-polysubstituted quinoline derivatives, with certain compounds exhibiting greater activity than traditional antibacterial agents against both Gram-positive and Gram-negative bacteria. This highlights the potential of ethyl 7-aminoquinoline-2-carboxylate derivatives in developing new antibacterial drugs (H. Koga et al., 1980).
Anticancer Agents
Ethyl 7-aminoquinoline-2-carboxylate derivatives have also been synthesized with the aim of discovering potential anticancer agents. For example, novel ethyl substituted phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates were prepared and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, particularly 7b, 7c, 7d, 7e, 7f, demonstrated significant anticancer activity against the MCF-7 breast cancer cell line without exhibiting cytotoxicity against normal cells, indicating their potential as selective anticancer drugs (V. Facchinetti et al., 2015).
Synthesis of Diverse Quinoline Derivatives
The versatility of ethyl 7-aminoquinoline-2-carboxylate in synthetic chemistry has been explored through various reactions yielding a range of quinoline derivatives. For instance, novel methods for the synthesis of substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate have been developed, enabling the efficient production of diversely substituted 3-aminoquinoline carboxylic acid derivatives. This showcases the compound's utility in the synthesis of complex organic molecules with potential biological activity (R. Bujok et al., 2010).
Palladium-Catalyzed Arylation and Alkylation
Further research has focused on the application of ethyl 7-aminoquinoline-2-carboxylate derivatives in palladium-catalyzed arylation and alkylation reactions. These studies have demonstrated the compound's role in facilitating the selective monoarylation of primary sp3 C-H bonds and the alkylation of sp3 and sp2 C-H bonds, highlighting its potential in the development of new synthetic methodologies (D. Shabashov & O. Daugulis, 2010).
Safety and Hazards
Direcciones Futuras
Quinoline motifs, including Ethyl 7-aminoquinoline-2-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthesis methods and further exploration of the biological and pharmacological activities of Ethyl 7-aminoquinoline-2-carboxylate.
Mecanismo De Acción
Target of Action
Ethyl 7-aminoquinoline-2-carboxylate is a derivative of the quinoline scaffold, which is an important construction motif for the development of new drugs . Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
Quinoline derivatives show significant results through different mechanisms . For instance, they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives, such as Ethyl 7-aminoquinoline-2-carboxylate, are known to affect various biochemical pathways. They have been used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, antiallergenic, anti-inflammatory, antimalarial, calcium-signaling inhibition, and antitumor activities . These activities suggest that the compound interacts with multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with quinoline derivatives , it can be inferred that the compound likely exerts a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
ethyl 7-aminoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWQPISSVRITND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-aminoquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2859500.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2859501.png)
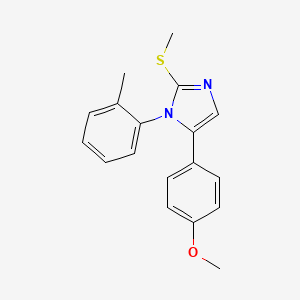

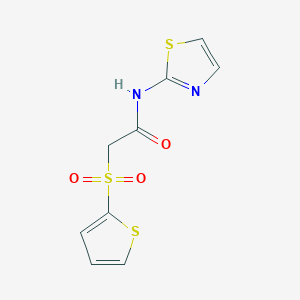
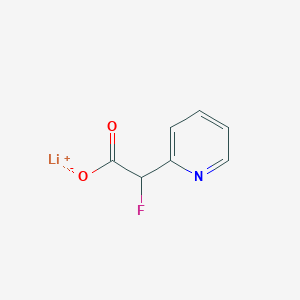
![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)
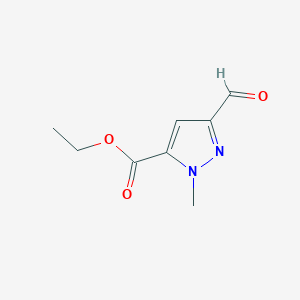
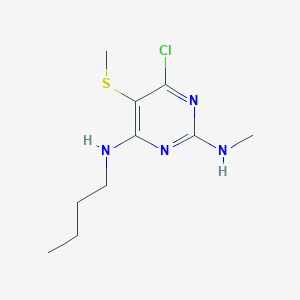
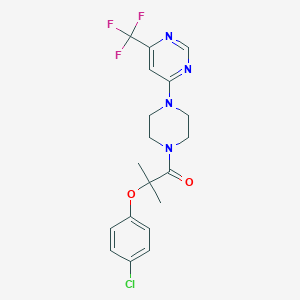
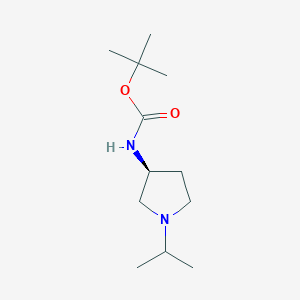
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859521.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2859522.png)
![3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2859523.png)